1H-Imidazo[4,5-b]pyrazin-2-amine hydrochloride
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Overview
Description
1H-Imidazo[4,5-b]pyrazin-2-aminehydrochloride is a heterocyclic compound that has garnered significant interest in the fields of organic synthesis and medicinal chemistry. This compound features an imidazo[4,5-b]pyrazine core, which is known for its versatile reactivity and potential biological activities. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Imidazo[4,5-b]pyrazin-2-aminehydrochloride typically involves multi-step reactions starting from readily available precursors. One common method includes the condensation of 2-aminopyrazine with an aldehyde, followed by cyclization and subsequent functionalization. The reaction conditions often involve the use of catalysts such as iodine or palladium to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, focusing on scalability, cost-effectiveness, and yield. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions: 1H-Imidazo[4,5-b]pyrazin-2-aminehydrochloride undergoes various chemical reactions, including:
Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Employing reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogenation, nitration, and sulfonation reactions are common, often using reagents like halogens, nitric acid, or sulfuric acid.
Common Reagents and Conditions:
Oxidation: Typically conducted in aqueous or organic solvents at elevated temperatures.
Reduction: Often performed under inert atmospheres to prevent unwanted side reactions.
Substitution: Carried out under acidic or basic conditions, depending on the desired substitution.
Major Products: The major products formed from these reactions include various substituted imidazo[4,5-b]pyrazine derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
1H-Imidazo[4,5-b]pyrazin-2-aminehydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1H-Imidazo[4,5-b]pyrazin-2-aminehydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. It may act as an inhibitor by binding to the active site of an enzyme, thereby blocking its activity. Alternatively, it can modulate receptor activity by binding to allosteric sites, influencing signal transduction pathways .
Comparison with Similar Compounds
- Imidazo[4,5-b]pyridine
- Imidazo[4,5-c]pyridine
- Imidazo[1,2-a]pyrazine
Comparison: 1H-Imidazo[4,5-b]pyrazin-2-aminehydrochloride is unique due to its specific substitution pattern and the presence of the hydrochloride salt, which enhances its solubility and stability. Compared to similar compounds, it may exhibit distinct biological activities and reactivity profiles, making it a valuable scaffold for drug development and chemical research.
Properties
Molecular Formula |
C5H6ClN5 |
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Molecular Weight |
171.59 g/mol |
IUPAC Name |
1H-imidazo[4,5-b]pyrazin-2-amine;hydrochloride |
InChI |
InChI=1S/C5H5N5.ClH/c6-5-9-3-4(10-5)8-2-1-7-3;/h1-2H,(H3,6,7,8,9,10);1H |
InChI Key |
JFAMWHPCTZJOFG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C2C(=N1)NC(=N2)N.Cl |
Origin of Product |
United States |
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